molecular formula C10H10N2O B1617681 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one CAS No. 6276-48-8

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one

Cat. No. B1617681
CAS RN: 6276-48-8
M. Wt: 174.2 g/mol
InChI Key: AFHSLLLKMSITIA-UHFFFAOYSA-N
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Description

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is also known by other names such as Vildagliptin Impurity 87 and 4-Methyl-1H-1,5-benzodiazepine-2(3H)-one .


Synthesis Analysis

The synthesis of 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one has been achieved through the condensation of o-phenylenediamine and acetoacetanilide catalyzed by CdCl2 under thermal and microwave irradiation .


Molecular Structure Analysis

The molecular structure of 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one include a density of 1.2±0.1 g/cm3, a boiling point of 355.3±42.0 °C at 760 mmHg, and a flash point of 168.7±27.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Molecular-Structural Analysis

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one has been studied for its molecular-crystal structure, revealing insights into its pharmacological actions. For instance, research has shown that changes in the geometry and conformation of the heteroring, influenced by substituents, can impact its pharmacological character (Andronati et al., 1982).

Enantioselective Synthesis

Enantioselective synthesis of benzodiazepin-2-ones, including 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one, has been explored to create compounds with quaternary stereogenic centers. This process can lead to the development of compounds with diverse N1 functionality and significant enantioselectivity (Carlier et al., 2006).

Synthesis Techniques

Advanced synthesis techniques, such as Pd-catalyzed carboamination reactions, have been used for creating 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones. These methods yield high-quality heterocyclic products with significant selectivity and efficiency (Neukom et al., 2011).

AMPA Receptor Antagonism

Some derivatives of 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one exhibit properties as AMPA receptor antagonists, indicating potential uses in anticonvulsant therapies. These compounds have shown higher potency and less toxicity in various tests, suggesting their role in developing new anticonvulsant agents (Chimirri et al., 1998).

Medicinal Chemistry Applications

In medicinal chemistry, 1,4-Benzodiazepin-2-ones, including 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one, have shown diverse applications beyond traditional CNS treatments. They have been used as G-protein-coupled receptor antagonists, enzyme inhibitors, and even in anticancer agents, indicating a broad spectrum of potential therapeutic applications (Spencer et al., 2010).

Atropisomeric Properties

Research on atropisomeric properties of benzodiazepin-2-ones, including 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one, has been conducted to understand their stereochemical aspects. These studies are crucial for comprehending the pharmacological implications of these compounds (Tanaka et al., 2021).

Future Directions

The future directions for 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one could involve further exploration of its synthesis methods for better yield and purity . Additionally, its potential in the preparation of benzodiazepine pharmacophores and its binding affinity to dopamine receptors suggest possible applications in medicinal chemistry .

properties

IUPAC Name

4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHSLLLKMSITIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211832
Record name 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one

CAS RN

6276-48-8
Record name 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one
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Record name 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one
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Record name 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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